2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate)
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Overview
Description
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an azetidine ring attached to a difluoropyridine moiety, with two trifluoroacetate groups enhancing its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) typically involves the reaction of 2-(Azetidin-3-yl)-3,5-difluoropyridine with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) involves its interaction with specific molecular targets. The azetidine ring and difluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoroacetate groups enhance the compound’s stability and facilitate its transport across biological membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)quinoline bis(2,2,2-trifluoroacetate)
- 2-(Azetidin-3-yl)quinoxaline bis(2,2,2-trifluoroacetate)
- 2-(Azetidin-3-yl)pyridine bis(2,2,2-trifluoroacetate) .
Uniqueness
What sets 2-(Azetidin-3-yl)-3,5-difluoropyridine bis(2,2,2-trifluoroacetate) apart is its unique combination of an azetidine ring and a difluoropyridine moiety, which imparts distinct chemical and biological properties. The presence of trifluoroacetate groups further enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10F8N2O4 |
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Molecular Weight |
398.21 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3,5-difluoropyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H8F2N2.2C2HF3O2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5;2*3-2(4,5)1(6)7/h1,4-5,11H,2-3H2;2*(H,6,7) |
InChI Key |
CJQCKGKECDDCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=C(C=N2)F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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